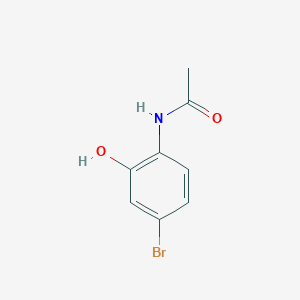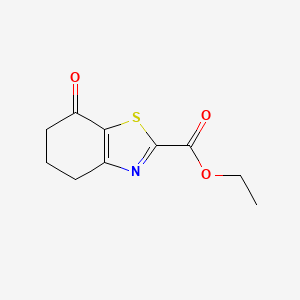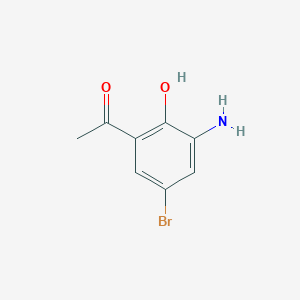
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone
Übersicht
Beschreibung
“1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO2 . It is also known as "Ethanone, 1-(3-bromo-2-hydroxyphenyl)-" . The compound has a molecular weight of 215.0440 .
Synthesis Analysis
The compound can be prepared by diazotization of 5-amino-3-bromo-2-hydroxyacetophenone, followed by hydrolysis of the obtained diazonium salt . This process results in a yield of approximately 49% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8BrNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 . This code provides a unique identifier for the compound and can be used to generate a 2D or 3D molecular structure .Chemical Reactions Analysis
The compound has been used in the synthesis of various complexes. For example, it has been used to synthesize a dinuclear copper complex and a cubane nickel cluster . The compound displays two different coordination modes in these reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 230.06 . Its IUPAC name is 1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone . The InChI code for this compound is 1S/C8H8BrNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 .Wissenschaftliche Forschungsanwendungen
1. Pyrolysis Products Identification
Kelly B Texter et al. (2018) investigated the pyrolysis products of bk-2C-B, a psychoactive substance structurally related to 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone. They identified twelve pyrolysis products, highlighting the importance of understanding thermal degradation processes of such compounds in scientific research (Texter et al., 2018).
2. Catalysis in CO2 Utilization
A. Gordon et al. (2022) reported on the Cu(II)-photocatalysed hydrocarboxylation of imines, using compounds including (E)-1-(3-((5-bromo-2-hydroxybenzylidene)amino)phenyl)ethanone. This process integrates carbon dioxide into valuable products, demonstrating the potential of such compounds in green chemistry and CO2 utilization (Gordon et al., 2022).
3. Synthesis Improvement
Li Yu-feng (2013) focused on improving the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone, a key intermediate structurally similar to 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone. This research contributes to more efficient production methods for such compounds, which is crucial in various pharmaceutical and industrial applications (Yu-feng, 2013).
4. Antimicrobial Activity
Atul K. Wanjari (2020) explored the synthesis and antimicrobial activity of a compound related to 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone. This study highlights the potential of such compounds in developing new antimicrobial agents (Wanjari, 2020).
5. Fluorescence Probing
T. Fang et al. (2019) developed a BODIPY-based probe starting from 1-(2-Hydroxyphenyl)ethanone, a compound structurally related to 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone. This research showcases the utility of such compounds in developing sensitive and selective fluorescent probes for biological applications (Fang et al., 2019).
Eigenschaften
IUPAC Name |
1-(3-amino-5-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBHUFWNYCSYBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90544645 | |
| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-5-bromo-2-hydroxyphenyl)ethanone | |
CAS RN |
70977-85-4 | |
| Record name | 1-(3-Amino-5-bromo-2-hydroxyphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90544645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



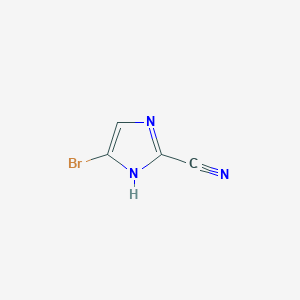
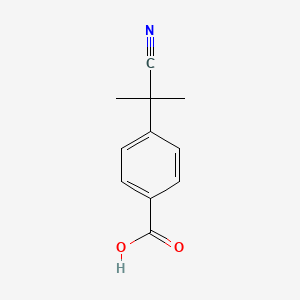
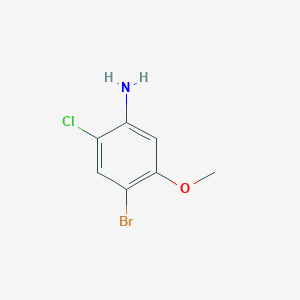

![Tert-butyl 3-[4-[2-[[9-[(3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-6-aminopurin-2-yl]amino]ethyl]phenyl]propanoate](/img/structure/B1283038.png)

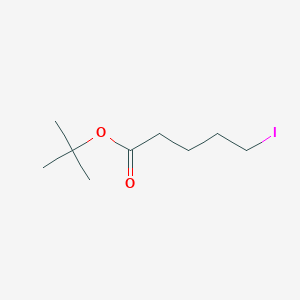
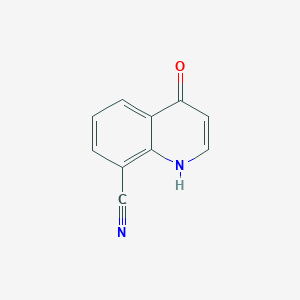

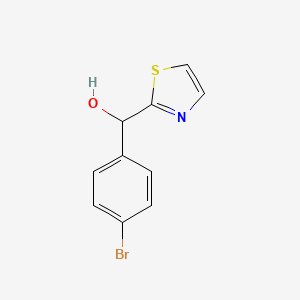
![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)
